1-Methyl-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound is a spirocyclic derivative featuring an indole ring fused to a thiazolidine ring via a spiro junction. The structure includes a methyl group at the 1-position of the indole and a 4-methylphenyl substituent at the 3'-position of the thiazolidine (Figure 1). Such spiro[indole-thiazolidine] derivatives are pharmacologically significant, with reported anticancer, antifungal, and antimicrobial activities . The synthesis of this compound typically involves cyclocondensation reactions between substituted isatins, primary amines, and thioglycolic acid, often catalyzed by Brønsted acid surfactants (e.g., DBSA) in aqueous media for improved efficiency and environmental sustainability .
Properties
IUPAC Name |
1'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-7-9-13(10-8-12)20-16(21)11-23-18(20)14-5-3-4-6-15(14)19(2)17(18)22/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMFMPXJSADGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a one-pot, three-component protocol . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indole or thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-Methyl-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Notes:
- Synthetic Efficiency : The DBSA-catalyzed method for the target compound achieves high yields (75–90%) under mild conditions (25°C), outperforming conventional reflux methods requiring glacial acetic acid (52% yields) .
- Bioactivity : Fluorinated derivatives (e.g., 4g, 6b) exhibit stronger antifungal activity due to enhanced electrophilicity, while the target compound’s methyl groups may favor metabolic stability .
Spectral and Structural Comparisons
- NMR Data : The target compound’s ¹H NMR (DMSO-d₆) shows characteristic indole NH peaks at δ 10.2–10.5 ppm and thiazolidine methyl protons at δ 2.33–2.40 ppm, distinct from fluorinated analogs (e.g., δ 7.2–7.8 ppm for aromatic F in 4g) .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the dione moiety, consistent across analogs .
- Crystallography : Spiro ring puckering (amplitude ~0.5 Å, phase angle ~30°) aligns with computational models for similar thiazolidine-indole systems .
Biological Activity
1-Methyl-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O2S
- Molecular Weight : 394.50 g/mol
- IUPAC Name : this compound
The compound features a spiro structure that integrates an indole moiety with a thiazolidine ring, which is essential for its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.
- Enzyme Inhibition : It has been reported to inhibit enzymes that play critical roles in cancer progression and inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C23H22N2O2S | Anticancer, antimicrobial |
| 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3',2-thiazolidine]-2,4'-dione | C23H22F2N2O2S | Anticancer |
| 3'-(3-Chloro-4-methylphenyl)-1,2-dihydrospiro[indole-3',2-thiazolidine]-2,4'-dione | C23H22ClN2O2S | Antimicrobial |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anti-inflammatory Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Spirocyclization : Condensation of indole derivatives with thiazolidinedione precursors under acidic or basic conditions.
- Palladium-catalyzed cross-coupling : For introducing aryl groups (e.g., 4-methylphenyl) at specific positions, as demonstrated in reductive cyclization reactions using formic acid derivatives as CO surrogates .
- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates during heterocycle formation .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance spirocyclic product formation .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Key techniques include:
- X-ray Crystallography : Resolves spiro junction geometry and confirms the indole-thiazolidine dihedral angle (e.g., 85–90°) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns methyl groups (δ 2.1–2.4 ppm for aromatic methyl) and carbonyl signals (δ 170–175 ppm for dione moieties) .
- 2D NMR (COSY, NOESY) : Validates through-space interactions between the indole and thiazolidine rings .
- HPLC-PDA/MS : Monitors purity (>98%) and detects stereoisomers using chiral columns (e.g., Chiralpak IA) .
Q. What safety protocols are recommended for handling this compound during laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers, at 2–8°C .
Q. What strategies are effective for initial biological activity screening?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against PPAR-γ (for antidiabetic activity) or cyclooxygenase-2 (anti-inflammatory) at 1–100 µM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .
- Solubility Enhancement : Pre-dissolve in DMSO (≤0.1% final concentration) for aqueous assays .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility .
- Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying to enhance bioavailability .
Advanced Research Questions
Q. What mechanistic pathways underlie the compound’s biological activity?
- Methodological Answer :
- Target Identification : Perform SPR (Surface Plasmon Resonance) to identify binding partners (e.g., kinases or nuclear receptors) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- ROS Modulation : Measure reactive oxygen species (ROS) in treated cells via DCFH-DA fluorescence .
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding to PPAR-γ using AutoDock Vina, focusing on hydrogen bonds with Ser289 and His449 .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. fluoro) on bioactivity .
Q. What experimental designs are critical for in vivo pharmacokinetic studies?
- Methodological Answer :
- Dosing Routes : Compare oral (10 mg/kg) vs. intravenous (2 mg/kg) administration in Sprague-Dawley rats .
- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) and calculate t₁/₂, Cₘₐₓ, and AUC .
- Tissue Distribution : Autoradiography or whole-body imaging post-¹⁴C labeling .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate antidiabetic activity via both glucose uptake (3T3-L1 adipocytes) and insulin secretion (INS-1 cells) .
- Batch Variability Analysis : Check synthetic purity (HPLC) and stereochemical consistency (CD spectroscopy) .
- Meta-Analysis : Compare EC₅₀ values across studies using standardized protocols (e.g., OECD guidelines) .
Q. What approaches are used to study multi-target interactions in complex biological systems?
- Methodological Answer :
- Network Pharmacology : Map compound-target-disease networks using STRING or KEGG databases .
- CRISPR Screening : Identify synthetic lethal genes in CRISPR-edited cell lines treated with the compound .
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
